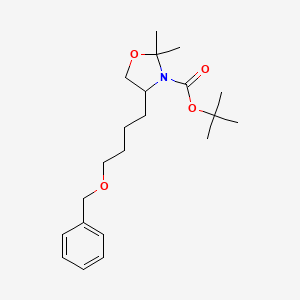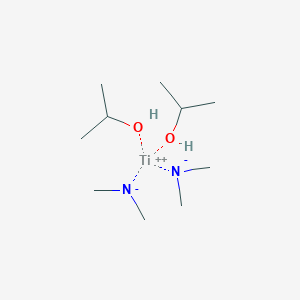
Bis(i-propoxy)bis(dimethylamino)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(i-propoxy)bis(dimethylamino)titanium is a chemical compound with the molecular formula C10H26N2O2Ti. It is known for its use in various chemical processes and applications, particularly in the field of materials science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(i-propoxy)bis(dimethylamino)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol and dimethylamine. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(i-propoxy)bis(dimethylamino)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different titanium-based compounds.
Substitution: The isopropoxy and dimethylamino groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include titanium dioxide, substituted titanium compounds, and various organic derivatives depending on the specific reaction conditions .
Scientific Research Applications
Bis(i-propoxy)bis(dimethylamino)titanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of titanium-based catalysts and materials.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent.
Mechanism of Action
The mechanism of action of bis(i-propoxy)bis(dimethylamino)titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form complexes with various ligands, influencing the reactivity and properties of the compound. These interactions are crucial for its catalytic activity and other applications .
Comparison with Similar Compounds
Similar Compounds
- Bis(dimethylamino)titanium diisopropoxide
- Titanium tetraisopropoxide
- Titanium tetrachloride
Uniqueness
Bis(i-propoxy)bis(dimethylamino)titanium is unique due to its specific combination of isopropoxy and dimethylamino groups, which confer distinct reactivity and properties compared to other titanium compounds. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be as effective .
Properties
CAS No. |
16530-80-6 |
|---|---|
Molecular Formula |
C10H28N2O2Ti |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
dimethylazanide;propan-2-ol;titanium(2+) |
InChI |
InChI=1S/2C3H8O.2C2H6N.Ti/c2*1-3(2)4;2*1-3-2;/h2*3-4H,1-2H3;2*1-2H3;/q;;2*-1;+2 |
InChI Key |
ZDMZDBUVCOTPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.C[N-]C.C[N-]C.[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
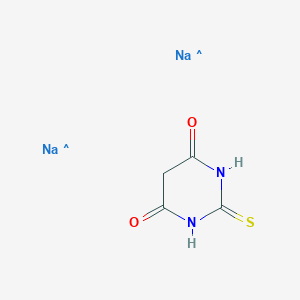
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)

![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
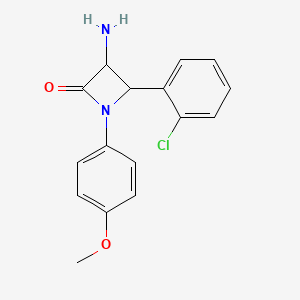
![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
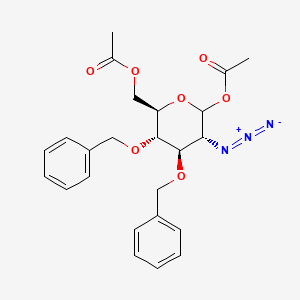
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795224.png)
![2-[(2S)-2-[(8R,10R,14R)-3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14795227.png)
